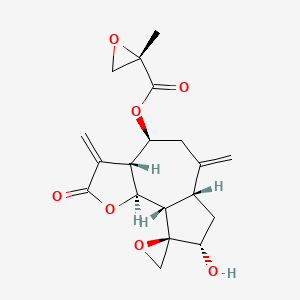
Repin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Repin is a natural product found in Rhaponticum repens, Centaurea scabiosa, and Centaurea solstitialis with data available.
Aplicaciones Científicas De Investigación
Neurotoxicity Studies
Repin has been primarily studied for its neurotoxic effects, particularly in relation to equine nigropallidal encephalomalacia (ENE), a fatal disorder affecting horses that consume large quantities of certain Centaurea species. Research indicates that this compound induces cytotoxicity through mechanisms involving oxidative stress and glutathione depletion:
- Mechanism of Action : this compound's toxicity is linked to its ability to deplete glutathione (GSH), a critical antioxidant in cells, leading to increased levels of reactive oxygen species (ROS) and subsequent cellular damage. This mechanism has been demonstrated in studies using PC12 cell lines and rodent models .
- Case Study : In a study by Tukov et al., the reaction of this compound with glutathione produced a non-toxic conjugate, suggesting potential pathways for mitigating its toxic effects. The study highlighted that derivatives of this compound lacking the alpha-methylenebutyrolactone group showed significantly reduced toxicity, indicating the importance of this functional group in mediating neurotoxic effects .
Potential Therapeutic Applications
Research into this compound’s cytotoxic properties has also opened avenues for therapeutic applications:
- Antioxidant Interventions : Compounds that can replenish glutathione levels or mimic its action may offer protective effects against this compound-induced toxicity. For instance, pre-treatment with GSH-glycoside or lipoic acid has shown promise in protecting against cell death induced by this compound .
- Drug Development : Understanding the structure-activity relationship of this compound could lead to the development of novel drugs targeting oxidative stress-related diseases. By modifying this compound's structure to enhance its therapeutic profile while reducing toxicity, researchers can explore its potential as a lead compound in drug design .
Cytotoxicity and Mechanistic Insights
The cytotoxic effects of this compound have been extensively documented:
- Cellular Impact : Studies indicate that this compound causes significant damage to cellular membranes and induces apoptosis in various cell types, including neuronal and astrocytic cells . The dose-dependent nature of this cytotoxicity underscores the need for careful dosage considerations in any therapeutic context.
- Comparative Analysis : Research comparing the effects of this compound with other sesquiterpene lactones reveals that while many share similar mechanisms of action, this compound's unique chemical structure contributes to its distinct potency and specificity in inducing neurotoxicity .
Data Summary and Comparative Table
The following table summarizes key findings related to this compound's applications and effects:
Propiedades
Fórmula molecular |
C19H22O7 |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
[(3aR,4S,6aR,8S,9R,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2S)-2-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C19H22O7/c1-8-4-11(25-17(22)18(3)6-23-18)13-9(2)16(21)26-15(13)14-10(8)5-12(20)19(14)7-24-19/h10-15,20H,1-2,4-7H2,3H3/t10-,11-,12-,13+,14-,15-,18-,19+/m0/s1 |
Clave InChI |
HQZJODBJOBTCPI-BQPPTCRNSA-N |
SMILES |
CC1(CO1)C(=O)OC2CC(=C)C3CC(C4(C3C5C2C(=C)C(=O)O5)CO4)O |
SMILES isomérico |
C[C@]1(CO1)C(=O)O[C@H]2CC(=C)[C@@H]3C[C@@H]([C@@]4([C@@H]3[C@@H]5[C@@H]2C(=C)C(=O)O5)CO4)O |
SMILES canónico |
CC1(CO1)C(=O)OC2CC(=C)C3CC(C4(C3C5C2C(=C)C(=O)O5)CO4)O |
Sinónimos |
repin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















